Galanthamine-d6 (CAS 1128109-00-1) is a hexadeuterated analog of the acetylcholinesterase inhibitor galantamine, engineered specifically as an internal standard (IS) for advanced mass spectrometry (LC-MS/MS and GC-MS) workflows . By incorporating six deuterium atoms—typically at the O-methyl and N-methyl positions—this compound achieves a +6 Da mass shift relative to unlabeled galantamine [1]. In clinical toxicology, pharmacokinetic profiling, and forensic analysis, the accurate quantification of galantamine in complex biological matrices (such as serum or plasma) is frequently compromised by ion suppression and variable extraction recoveries[1]. Galanthamine-d6 matches the physicochemical properties, chromatographic retention time, and ionization efficiency of the target analyte, allowing it to normalize these analytical variances and ensure high-fidelity quantification .
Substituting Galanthamine-d6 with generic structural analogs (e.g., carbamazepine or codeine-d3) or lower-deuterated variants (e.g., Galanthamine-d3) introduces significant procurement and analytical risks. Generic internal standards do not perfectly co-elute with galantamine, meaning they experience different matrix-induced ion suppression zones during electrospray ionization (ESI), which skews quantitative accuracy [1]. While Galanthamine-d3 (+3 Da) is a closer substitute, its smaller mass shift leaves it vulnerable to isotopic crosstalk from the M+3 natural isotopic envelope of high-concentration unlabeled galantamine or its metabolites . Galanthamine-d6 provides a definitive +6 Da mass separation, eliminating isotopic overlap while maintaining identical extraction recovery and retention behavior, making it a highly reliable selection for regulatory-compliant pharmacokinetic assays [1].
In LC-MS/MS multiple reaction monitoring (MRM), unlabeled galantamine is identified by the transition m/z 288 -> 213. Galanthamine-d6 utilizes the transition m/z 294 -> 216, providing a robust +6 Da precursor mass shift [1]. In contrast, Galanthamine-d3 provides only a +3 Da shift (m/z 291). At high physiological concentrations, the natural M+3 isotopic contribution of unlabeled galantamine can overlap with the d3 precursor channel, causing false-positive signal inflation. The +6 Da shift of Galanthamine-d6 bypasses this isotopic envelope entirely, ensuring zero crosstalk even at the upper limits of quantification (100 ng/mL) [1].
| Evidence Dimension | Precursor Mass Shift & Isotopic Overlap Risk |
| Target Compound Data | +6 Da shift (m/z 294 to 216 transition); 0% isotopic overlap risk |
| Comparator Or Baseline | Galanthamine-d3 (+3 Da shift); elevated risk of M+3 isotopic crosstalk |
| Quantified Difference | Elimination of M+3 isotopic interference |
| Conditions | LC-MS/MS MRM mode, high-concentration calibration points (up to 100 ng/mL) |
A +6 Da mass shift ensures absolute signal purity for the internal standard, preventing calibration curve non-linearity at high drug concentrations.
Biological matrices like human serum cause significant ion suppression during electrospray ionization. When unlabeled galantamine is extracted from serum using acetonitrile and QuEChERS powder, the absolute matrix effect ranges from 87.8% to 91.1%, indicating up to 12.2% signal suppression [1]. By utilizing Galanthamine-d6 as the co-eluting internal standard, this suppression is effectively normalized. Because the d6 compound experiences the exact same localized suppression environment as the target analyte, the response ratio remains constant, allowing for highly precise quantification (R2 > 0.999) that generic internal standards cannot achieve[1].
| Evidence Dimension | Matrix Effect Compensation |
| Target Compound Data | Constant response ratio (R2 > 0.999) despite matrix suppression |
| Comparator Or Baseline | Unlabeled galantamine (absolute matrix effect 87.8% - 91.1%) |
| Quantified Difference | Normalizes up to 12.2% ion suppression variability |
| Conditions | Human serum, QuEChERS extraction, CAPCELL CORE PFP column, ESI-MS/MS |
Procurement of the exact d6 isotope is required to correct for matrix-induced signal loss, ensuring regulatory compliance in clinical toxicology and pharmacokinetic studies.
Accurate quantification depends on the internal standard mirroring the extraction losses of the target analyte. In a validated LC-MS/MS assay for human serum, the extraction recovery rates for galantamine, when tracked and normalized against spiked Galanthamine-d6 (at 200 ng/mL stock dilution), were calculated to be 95.6% to 107.1% [1]. Structural analogs used as generic internal standards often partition differently during liquid-liquid or solid-phase extraction, leading to divergent recovery rates. The chemical identity of Galanthamine-d6 provides identical partitioning behavior, validating the efficiency of the extraction protocol[1].
| Evidence Dimension | Extraction Recovery |
| Target Compound Data | 95.6% - 107.1% normalized recovery |
| Comparator Or Baseline | Generic structural analog IS (divergent partitioning behavior) |
| Quantified Difference | Matches target analyte recovery |
| Conditions | Serum extraction using acetonitrile, centrifugation at 3000 rpm, evaporation at 60°C |
Identical extraction behavior prevents systematic bias during sample preparation, reducing assay failure rates in high-throughput clinical laboratories.
Because Galanthamine-d6 normalizes matrix effects and extraction losses, it is an effective internal standard for Phase I-IV clinical trials evaluating prolonged-release galantamine formulations. Its +6 Da mass shift ensures that high peak plasma concentrations do not cause isotopic crosstalk, allowing for accurate calculation of Cmax, Tmax, and AUC [1].
In emergency toxicology, rapid and accurate identification of Amaryllidaceae alkaloid poisoning (e.g., accidental ingestion of narcissus bulbs) is critical. Galanthamine-d6 enables highly reliable LC-MS/MS quantification of galantamine in human serum, correcting for the severe ion suppression often encountered in acute poisoning samples prepared via rapid QuEChERS methods [1].
For routine TDM in elderly patients receiving acetylcholinesterase inhibitors, assay reproducibility is paramount. Procuring Galanthamine-d6 allows clinical laboratories to maintain stable calibration curves (R2 > 0.999) over long periods, minimizing batch-to-batch variability caused by differing patient serum matrices [1].